N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group attached to the nitrogen of the acetamide backbone and a pyrrolidin-1-yl moiety at the α-carbon. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can enhance pharmacological properties such as receptor affinity, solubility, and metabolic stability.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
InChI Key |
FVXMWBRIWOBFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method for preparing N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide involves a two-step nucleophilic substitution strategy. In the first step, 4-ethoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)chloroacetamide. This intermediate undergoes a second substitution with pyrrolidine to introduce the pyrrolidin-1-yl group (Figure 1).
Reaction Conditions:
-
Step 1: Chloroacetyl chloride (1.2 eq), 4-ethoxyaniline (1 eq), triethylamine (2 eq) in dichloromethane at 0–5°C for 2 hours.
-
Step 2: Pyrrolidine (1.5 eq), potassium carbonate (3 eq) in acetonitrile under reflux for 12 hours.
Palladium-Catalyzed Coupling Approaches
Alternative routes employ palladium-catalyzed cross-coupling to assemble the acetamide scaffold. For example, Suzuki-Miyaura coupling between 4-ethoxybromobenzene and a preformed pyrrolidine-acetamide boronic ester has been reported. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Key Parameters:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: XantPhos (10 mol%)
-
Base: Cs₂CO₃ (3 eq)
-
Solvent: Toluene at 110°C for 24 hours
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the second substitution step but may promote side reactions. Comparative studies show acetonitrile provides optimal balance between reactivity and selectivity (Table 1).
Table 1: Solvent Screening for Step 2
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 12 | 72 |
| DMF | 100 | 6 | 65 |
| THF | 65 | 18 | 54 |
| Toluene | 110 | 24 | 58 |
Catalytic System Enhancements
The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improves reaction rates by facilitating interfacial interactions. For instance, TBAB (0.2 eq) increases the yield of Step 2 from 72% to 85% under otherwise identical conditions.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm typically shows ≥98% purity when using reverse-phase C18 columns and acetonitrile/water mobile phases.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic | 72 | 98 | Low | High |
| Palladium-Catalyzed | 58 | 95 | High | Moderate |
| Microwave-Assisted | 81 | 97 | Medium | Low |
Microwave-assisted synthesis reduces reaction times to 2–4 hours but requires specialized equipment.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide.
Reduction: Formation of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
Anti-Proliferative Indazole Analogs (e.g., 6b): Compounds like 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide (6b) demonstrate anti-proliferative activity, likely due to the indazole core's ability to intercalate DNA or inhibit kinases. In contrast, the pyrrolidin-1-yl group in the target compound may confer conformational flexibility, influencing receptor interaction dynamics.
Thiazolidinone Derivatives (e.g., 3c-I/3c-A): Substituting the pyrrolidinyl group with a thiazolidinone ring (as in N-(4-ethoxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide) introduces tautomerism, with a 1:1 equilibrium between imino (3c-I) and amino (3c-A) forms. This property could enhance solubility or alter metabolic stability compared to the rigid pyrrolidine moiety .
Safety Profiles of Pyrrolidine-Containing Analogs: While the target compound's safety data are unavailable, 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (AG023PSY) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that pyrrolidine-containing acetamides require careful toxicity profiling .
This highlights how heteroaromatic systems can modulate pharmacokinetics relative to the pyrrolidine-based target compound .
Physicochemical and Pharmacokinetic Considerations
- Pyrrolidinyl vs. In contrast, the thiazolidinone ring introduces polarity and hydrogen-bonding capacity, which may reduce CNS activity but improve renal clearance .
- Aromatic System Modifications : Indazole and pyridazine cores (as in 6b and 941983-30-8) provide planar structures conducive to π-π stacking with biological targets, whereas the 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects for receptor binding .
Biological Activity
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 273.35 g/mol. Its structure consists of an ethoxyphenyl group linked to a pyrrolidinyl acetamide moiety, which contributes to its unique biological activity profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- The compound's antifungal activity has also been noted, particularly against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
-
Mechanism of Action :
- Preliminary studies suggest that this compound may interact with specific receptors and enzymes, modulating their activity. This interaction is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
- Antiproliferative Effects :
Table 1: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.0039 |
| Escherichia coli | Gram-negative | 0.025 |
| Candida albicans | Fungal | 0.016 |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| A375 (Melanoma) | Inhibition of growth | G2/M phase arrest, apoptosis |
| MCF7 (Breast Cancer) | Moderate inhibition | Induction of apoptosis |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized compounds, this compound exhibited superior antimicrobial properties compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria . This highlights its potential use in developing new antimicrobial therapies.
Case Study 2: Cancer Cell Growth Inhibition
A recent study evaluated the effects of this compound on A375 melanoma cells. Results showed a dose-dependent increase in apoptosis rates, with significant reductions in cell viability observed at concentrations as low as 0.5 µM over a 48-hour period. The study concluded that the compound could serve as a lead for further development in cancer therapy .
Q & A
Q. What synthetic routes are recommended for N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions starting with the coupling of 4-ethoxyaniline with a pyrrolidine-containing intermediate. Key steps include:
- Amide bond formation : Reacting 4-ethoxyaniline with chloroacetyl chloride under anhydrous conditions in dichloromethane, followed by substitution with pyrrolidine .
- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use catalysts like triethylamine to improve nucleophilic substitution efficiency. Solvent choice (e.g., DMF or acetonitrile) impacts reaction rates and purity .
- Yield enhancement : Employ column chromatography or recrystallization (using ethanol/water mixtures) for purification, achieving >85% purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR validate the acetamide linkage (δ 2.1–2.3 ppm for methylene protons adjacent to pyrrolidine) and aromatic substitution patterns .
- IR spectroscopy : Confirm amide C=O stretching (1640–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) and detects trace impurities .
Q. How should stability be assessed under experimental storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC for decomposition products (e.g., hydrolyzed acetamide) .
- Photostability : Store in amber vials under inert gas (argon) to prevent UV-induced radical reactions .
Advanced Research Questions
Q. How does the pyrrolidine moiety influence the compound’s reactivity and biological interactions?
- Reactivity : The pyrrolidine ring’s electron-rich nitrogen participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and stabilizes transition states in nucleophilic reactions .
- Biological activity : Structural analogs show affinity for GABAₐ receptors due to pyrrolidine’s conformational flexibility, suggesting potential neuropharmacological applications. Molecular docking simulations (using AutoDock Vina) can predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Re-evaluate activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) to validate experimental setups .
- Purity verification : Contradictions may arise from impurities (>95% purity required for reliable bioactivity data). Employ orthogonal purity checks (HPLC, NMR) .
Q. How can computational modeling predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate LogP (2.8 ± 0.3) and blood-brain barrier permeability, suggesting moderate CNS penetration. Toxicity risk (e.g., hepatotoxicity) is assessed via ProTox-II, leveraging structural alerts from pyrrolidine derivatives .
- Metabolic pathways : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation) are modeled using StarDrop, guiding in vitro metabolite identification .
Q. What experimental approaches elucidate mechanisms in enzyme inhibition studies?
- Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure IC₅₀ values. Pre-incubate the compound with enzymes to assess time-dependent inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
